molecular formula C11H11NO5 B11081796 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one CAS No. 164526-09-4

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one

Cat. No.: B11081796
CAS No.: 164526-09-4
M. Wt: 237.21 g/mol
InChI Key: OZIQYDPFZXTZSB-UHFFFAOYSA-N
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Description

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is a chemical compound with the molecular formula C11H11NO5. It is a derivative of 1,4-benzodioxane, which is a bicyclic compound consisting of a benzene ring fused with a dioxane ring. The nitro group at the 7th position and the propanone group at the 1st position make this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one typically involves the nitration of 1,4-benzodioxane followed by the introduction of the propanone group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the propanone group can be carried out using Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the propanone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodioxane derivatives.

Scientific Research Applications

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is unique due to the presence of both the nitro group and the propanone group, which confer distinct chemical and biological properties

Properties

CAS No.

164526-09-4

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one

InChI

InChI=1S/C11H11NO5/c1-2-9(13)7-5-10-11(17-4-3-16-10)6-8(7)12(14)15/h5-6H,2-4H2,1H3

InChI Key

OZIQYDPFZXTZSB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2

Origin of Product

United States

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